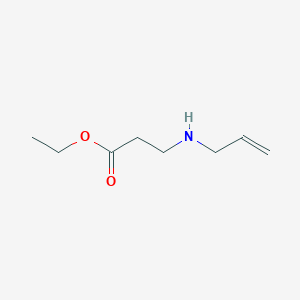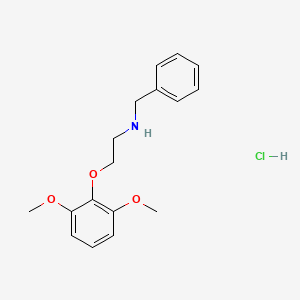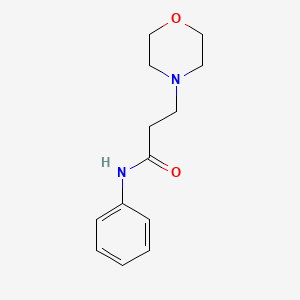
Ethyl 3-(allylamino)propanoate
概要
説明
Ethyl 3-(allylamino)propanoate is an organic compound with the molecular formula C8H15NO2. It is an ester derivative of propanoic acid and contains an allylamino group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(allylamino)propanoate can be synthesized through the aza-Michael reaction, where an allylamine reacts with ethyl acrylate in the presence of a catalyst. The reaction typically occurs under mild conditions, often using a lipase enzyme as a biocatalyst . The reaction mixture is usually maintained at a temperature range of 30-50°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at elevated temperatures (120-160°C) for 16-20 hours . The product is then purified through recrystallization and washing with organic solvents.
化学反応の分析
Types of Reactions
Ethyl 3-(allylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
科学的研究の応用
Ethyl 3-(allylamino)propanoate is used in various scientific research applications:
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of ethyl 3-(allylamino)propanoate involves its ability to participate in Michael addition reactions. The allylamino group acts as a nucleophile, attacking electrophilic carbon atoms in various substrates. This reaction is facilitated by the presence of a catalyst, which lowers the activation energy and increases the reaction rate .
類似化合物との比較
Similar Compounds
- Ethyl 3-(phenylethylamino)propanoate
- Methyl 3-((2-aminoethyl)amino)-2-methylpropanoate
- Ethyl 3-((3-aminopropyl)amino)butanoate
Uniqueness
Ethyl 3-(allylamino)propanoate is unique due to its allylamino group, which provides distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in Michael addition reactions and other nucleophilic substitution processes .
特性
IUPAC Name |
ethyl 3-(prop-2-enylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-6-9-7-5-8(10)11-4-2/h3,9H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQFIHXHEMNAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3138180.png)


![(4-[1,2,3]Triazol-2-yl-phenyl)-methanol](/img/structure/B3138206.png)


![[2-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B3138226.png)





